molecular formula C14H10Cl2N2O2S B2390277 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 554439-41-7

1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2390277
CAS No.: 554439-41-7
M. Wt: 341.21
InChI Key: GJBQMJHARZRPFZ-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a complex organic compound that belongs to the class of thienopyrazole derivatives This compound is characterized by the presence of a thieno[2,3-c]pyrazole core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid are yet to be identified. The compound’s structure suggests potential interactions with various protein kinases

Mode of Action

It is known that the compound can form intermolecular hydrogen bonds , which may play a role in its interaction with its targets

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the potential for the compound to interact with protein kinases , it is possible that it could affect a variety of cellular processes, including signal transduction pathways. More research is needed to determine the specific pathways affected.

Pharmacokinetics

The compound’s chemical structure suggests that it may be highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Given the potential for the compound to interact with protein kinases , it may have a range of effects on cellular function

Preparation Methods

The synthesis of 1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Comparison with Similar Compounds

1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a complex organic compound characterized by its thieno[2,3-c]pyrazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. Understanding its biological activity requires a comprehensive review of existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H10Cl2N2O2S
  • Molecular Weight : 341.2 g/mol
  • CAS Number : 554439-41-7

The compound features a dichlorobenzyl substituent and a carboxylic acid group, which may contribute to its biological activity. The presence of sulfur and nitrogen in the thieno[2,3-c]pyrazole structure enhances its potential interactions with biological targets.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of thienopyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

CompoundIC50 (μM)Comparison
This compoundTBDTBD
Celecoxib0.04 ± 0.01Standard Control
Indomethacin9.17Standard Control

The specific IC50 values for this compound remain to be determined through experimental assays.

Anticancer Activity

The potential anticancer properties of thienopyrazole derivatives have also been explored. The compound's ability to interact with protein kinases suggests it may influence pathways involved in cell proliferation and apoptosis. Preliminary studies indicate that similar compounds can inhibit tumor growth in various cancer cell lines.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound may exert its effects through:

  • Inhibition of COX enzymes : Reducing the production of pro-inflammatory mediators.
  • Interaction with protein kinases : Modulating signaling pathways associated with cancer progression.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, its structure suggests favorable solubility in polar solvents. This property may facilitate absorption and bioavailability upon administration.

Case Studies and Research Findings

A review of literature reveals limited direct studies on this compound specifically. However, related compounds have shown promising results:

  • Study on COX Inhibition : A series of thienopyrazole derivatives were evaluated for their COX inhibitory activity, revealing significant anti-inflammatory potential comparable to established drugs like celecoxib .
  • Antioxidant Activity : Some derivatives demonstrated antioxidant properties by mimicking enzyme activities such as superoxide dismutase (SOD) and catalase (CAT), suggesting a broader spectrum of biological activity .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S/c1-7-8-5-12(14(19)20)21-13(8)18(17-7)6-9-10(15)3-2-4-11(9)16/h2-5H,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBQMJHARZRPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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